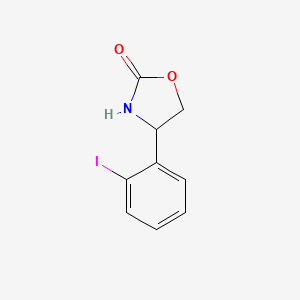

4-(2-Iodophenyl)-1,3-oxazolidin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-iodophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIOHODPKPKOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Iodophenyl 1,3 Oxazolidin 2 One and Its Precursors

Strategies for Constructing the 1,3-Oxazolidin-2-one Ring System

The 1,3-oxazolidin-2-one scaffold is a prevalent structural motif in a variety of biologically active compounds and serves as a valuable chiral auxiliary in asymmetric synthesis. Consequently, numerous methods for its construction have been reported, ranging from cyclization reactions involving carbon dioxide to the use of specific coupling reagents and intramolecular cyclizations.

The utilization of carbon dioxide (CO₂) as a C1 source for the synthesis of oxazolidinones represents an environmentally conscious and atom-economical approach. researchgate.net These reactions typically involve the cycloaddition of CO₂ to suitable three-membered rings like aziridines or the carboxylative cyclization of propargylic amines.

The cycloaddition of CO₂ to aziridines can be catalyzed by various systems, including metal-based catalysts and ionic liquids, often under solvent-free conditions. rsc.orgsciengine.com For instance, a water-stable zinc-metal-organic framework (Zn-MOF) has been shown to be an active and selective catalyst for the reaction of CO₂ with multiple aziridines under mild conditions, such as at room temperature and 1 MPa of CO₂ pressure. sciengine.com Similarly, aluminum(salphen) complexes have been employed to catalyze the coupling of CO₂ and aziridines under solvent-free conditions at 50–100 °C and 1–10 bar pressure, yielding oxazolidinones with high regioselectivity. researchgate.net

Another prominent strategy is the carboxylative cyclization of propargylic amines with CO₂. This method is particularly attractive due to its 100% atom economy. researchgate.net A catalytic system combining a binuclear tridentate copper(I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been developed for the synthesis of a wide range of oxazolidinones from various propargylic amines and CO₂ under mild reaction conditions. organic-chemistry.org Silver-catalyzed incorporation of carbon dioxide into propargylic amines also provides a route to oxazolidinone derivatives under mild conditions. organic-chemistry.org

A three-component reaction involving epoxides, amines, and CO₂ offers a direct route to 3,5-disubstituted-2-oxazolidinones. A metal-free catalytic system using a combination of tetrabutylammonium (B224687) iodide (TBAI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective for a range of aromatic and aliphatic amines and monosubstituted epoxides at atmospheric pressure. researchgate.net

| Starting Materials | Catalyst/Reagent | Reaction Conditions | Product Type | Key Features |

|---|---|---|---|---|

| Aziridines and CO₂ | Zinc-MOF | Room temperature, 1 MPa CO₂ | 2-Oxazolidinones | Mild conditions, high selectivity sciengine.com |

| Aziridines and CO₂ | Aluminum(salphen) complex | 50–100 °C, 1–10 bar CO₂, solvent-free | 2-Oxazolidinones | High regioselectivity, scalable researchgate.net |

| Propargylic amines and CO₂ | Copper(I) complex with TBD | Mild conditions | Oxazolidinone derivatives | Wide substrate scope organic-chemistry.org |

| Propargylic amines and CO₂ | Silver catalyst | Mild conditions | Oxazolidinone derivatives | Efficient CO₂ incorporation organic-chemistry.org |

| Epoxides, amines, and CO₂ | TBAI/DBU | Atmospheric pressure | 3,5-Disubstituted-2-oxazolidinones | Metal-free, broad substrate range researchgate.net |

N,N'-Carbonyldiimidazole (CDI) is a versatile and widely used reagent in organic synthesis for the formation of amides, carbamates, and ureas. wikipedia.orgderpharmachemica.com It also serves as an effective carbonyl source for the synthesis of oxazolidinones from β-amino alcohols. This approach offers a convenient and often catalyst-free pathway to the desired heterocyclic ring system.

An efficient and catalyst-free one-pot synthesis of N-benzyloxazolidinone derivatives has been developed through the reaction of N-benzyl-β-amino alcohol derivatives with CDI in dimethyl sulfoxide (B87167) (DMSO). This methodology allows for the synthesis of a range of novel N-benzyloxazolidinone derivatives in good to excellent yields. derpharmachemica.com The reaction proceeds by the activation of the hydroxyl and amino groups of the β-amino alcohol by CDI, followed by an intramolecular cyclization to form the oxazolidinone ring.

Phosgene (B1210022) has also been utilized for the intramolecular cyclization of amino alcohol moieties derived from the ring-opening of aziridines, leading to the formation of enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones in high yields. bioorg.org

| Starting Material | Reagent | Solvent | Key Features |

|---|---|---|---|

| N-benzyl-β-amino alcohol derivatives | N,N'-Carbonyldiimidazole (CDI) | DMSO | Catalyst-free, one-pot synthesis, good to excellent yields derpharmachemica.com |

| Aziridine-2-methanols | Phosgene | Not specified | High yields, stereoselective bioorg.org |

Intramolecular hydroamidation and related cyclization reactions provide a powerful and atom-economical strategy for the synthesis of heterocyclic compounds, including 1,3-oxazolidin-2-ones. These reactions typically involve the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule.

A notable example is the palladium-catalyzed intramolecular hydroamination of propargylic carbamates. nih.gov A heterogeneous catalyst consisting of palladium species immobilized on amino-functionalized siliceous mesocellular foam (Pd(II)-AmP-MCF) has been shown to be highly efficient for the cycloisomerization of propargylic carbamates at low catalyst loading and mild temperatures. nih.gov This method allows for the synthesis of a wide range of 1,3-oxazolidin-2-one derivatives. nih.gov

Furthermore, the iodocyclocarbamation of N-allylated N-aryl carbamates is a useful method for preparing 3-aryl-5-(iodomethyl)oxazolidin-2-ones. organic-chemistry.org This reaction proceeds via an intramolecular cyclization induced by an iodine source.

| Reaction Type | Substrate | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Intramolecular Hydroamination | Propargylic carbamates | Heterogeneous Pd(II)-AmP-MCF | High efficiency, mild conditions, reusable catalyst nih.gov |

| Iodocyclocarbamation | N-allylated N-aryl carbamates | Iodine source | Direct synthesis of 5-(iodomethyl)oxazolidin-2-ones organic-chemistry.org |

The synthesis of enantiomerically pure oxazolidinones is of significant importance due to their application as chiral auxiliaries and as components of chiral drugs. Several stereoselective methods have been developed to control the stereochemistry of the oxazolidinone ring during its formation.

One approach involves the use of chiral aziridines as precursors. Enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been synthesized in one step and high yields from various aziridine-2-methanols through intramolecular cyclization with phosgene. bioorg.org Another stereoselective method describes the synthesis of trans-2-hydroxymethyl-N-alkyl-1,3-oxazolidin-2-ones from the reduction of trans-aziridine-2-carboxylates, followed by a ring-opening and cyclization reaction in the presence of methyl chloroformate. researchgate.net This process is reported to be completely regio- and stereoselective. researchgate.net

An alternative strategy combines an asymmetric aldol (B89426) reaction with a modified Curtius protocol. This approach has been used for the efficient synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, demonstrating a straightforward and concise route to these important building blocks. nih.gov

| Strategy | Chiral Precursor/Reagent | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| Cyclization of Aziridine Derivatives | Chiral aziridine-2-methanols | Intramolecular cyclization with phosgene | Enantiomerically pure oxazolidinones bioorg.org |

| Ring-opening and Cyclization | trans-Aziridine-2-carboxylates | Reduction followed by cyclization with methyl chloroformate | trans-4-hydroxymethyl-1,3-oxazolidin-2-ones researchgate.net |

| Asymmetric Aldol/Curtius Reaction | Chiral starting materials for aldol reaction | Asymmetric aldol condensation followed by Curtius rearrangement and intramolecular ring closure | Stereoselective formation of 4,5-disubstituted oxazolidin-2-ones nih.gov |

Introduction of the 2-Iodophenyl Moiety

The introduction of the 2-iodophenyl group onto the 1,3-oxazolidin-2-one core is a critical step in the synthesis of the target compound. This is typically achieved through N-arylation reactions, where a C-N bond is formed between the nitrogen atom of the oxazolidinone ring and the iodinated aromatic ring.

Copper- and palladium-catalyzed cross-coupling reactions are the most common and effective methods for the N-arylation of amides and related compounds, including oxazolidinones. These reactions generally involve the coupling of an N-H bond with an aryl halide.

A room-temperature copper-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides has been reported, utilizing N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO) as an efficient ligand. organic-chemistry.orgnih.gov This protocol demonstrates excellent chemoselectivity between aryl iodides and aryl bromides and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov The reaction is typically carried out in a solvent like DMSO with a base such as potassium tert-butoxide (t-BuOK). organic-chemistry.org

Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides has also been shown to produce 3-aryl-2-oxazolidinones in good yields. The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, base, and solvent. researchgate.net While this method uses aryl bromides, the principles are applicable to the more reactive aryl iodides.

| Catalytic System | Aryl Halide | Ligand | Base | Solvent | Key Features |

|---|---|---|---|---|---|

| Copper-catalyzed | (Hetero)aryl iodides | N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) | t-BuOK | DMSO | Room temperature, excellent chemoselectivity, wide functional group tolerance organic-chemistry.orgnih.gov |

| Palladium-catalyzed | Aryl bromides | Phosphine ligands | Various | Various | Good yields, reaction outcome is sensitive to conditions researchgate.net |

N-Arylation Strategies Utilizing Aryl Iodides

Copper-Catalyzed N-Arylation Reactions

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents a robust and widely adopted method for synthesizing 3-aryl-2-oxazolidinones. This approach is particularly effective for coupling 2-oxazolidinone (B127357) with a variety of aryl iodides, yielding excellent results even when the aryl iodide contains sterically hindering substituents near the carbon-iodine bond. semanticscholar.org A typical catalytic system involves copper(I) iodide (CuI) as the catalyst, potassium phosphate (B84403) (K₃PO₄) as the base, and (±)-trans-1,2-cyclohexanediamine as a ligand to facilitate the coupling, with dioxane often serving as the solvent. semanticscholar.org

The reaction demonstrates high generality, accommodating neutral, electron-rich, and electron-poor aryl iodides. semanticscholar.org A key advantage of this method is its chemoselectivity; in substrates containing both iodo and bromo substituents, the reaction preferentially occurs at the more reactive C–I bond. semanticscholar.org This methodology has been successfully applied to the synthesis of key intermediates for bioactive molecules. semanticscholar.org

Table 1: Examples of Copper-Catalyzed N-Arylation of 2-Oxazolidinone with Aryl Iodides Data sourced from Cacchi, S., et al. (2003). semanticscholar.org

| Aryl Iodide | Ligand/Base System | Yield (%) |

|---|---|---|

| Iodobenzene | (±)-trans-1,2-Cyclohexanediamine / K₃PO₄ | 95 |

| 1-Iodo-4-methoxybenzene | (±)-trans-1,2-Cyclohexanediamine / K₃PO₄ | 99 |

| 1-Iodo-2-methylbenzene | (±)-trans-1,2-Cyclohexanediamine / K₃PO₄ | 98 |

| 1-Iodo-4-nitrobenzene | (±)-trans-1,2-Cyclohexanediamine / K₃PO₄ | 99 |

| 1-Bromo-4-iodobenzene | (±)-trans-1,2-Cyclohexanediamine / K₃PO₄ | 86 |

Palladium-Catalyzed N-Arylation Reactions

Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, provides a powerful alternative for the synthesis of 3-aryl-2-oxazolidinones. These reactions typically couple 2-oxazolidinone with aryl bromides or chlorides. The success of this methodology is highly dependent on the careful selection of the palladium precursor, phosphine ligand, base, and solvent. nih.govorganic-chemistry.org

For instance, different catalyst systems are optimal for different types of aryl bromides. The combination of palladium(II) acetate (B1210297) (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and sodium tert-butoxide (NaOtBu) is effective for aryl bromides bearing electron-withdrawing groups. organic-chemistry.org In contrast, for neutral or electron-rich aryl bromides, a system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a bulky, electron-rich ligand like Xantphos often provides superior yields. nih.govorganic-chemistry.org The choice of base and solvent also plays a critical role in the reaction's outcome. nih.gov

Table 2: Examples of Palladium-Catalyzed N-Arylation of 2-Oxazolidinone Data sourced from Cacchi, S., et al. (2001). organic-chemistry.org

| Aryl Bromide | Catalyst/Ligand System | Base | Yield (%) |

|---|---|---|---|

| 4-Bromobenzonitrile | Pd(OAc)₂ / dppf | NaOtBu | 81 |

| 4-Bromoacetophenone | Pd(OAc)₂ / dppf | NaOtBu | 85 |

| 3-Bromoanisole | Pd₂(dba)₃ / Xantphos | NaOtBu | 71 |

| 2-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | 70 |

Direct Halogenation Approaches

A potential, though less commonly documented, pathway to 4-(2-Iodophenyl)-1,3-oxazolidin-2-one involves the direct iodination of a 4-phenyl-1,3-oxazolidin-2-one precursor. This approach falls under the category of electrophilic aromatic substitution. The phenyl group of the precursor would act as the substrate for an iodinating agent.

A relevant system for this transformation is the use of molecular iodine (I₂) in the presence of a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). mdpi.com This combination has been shown to effectively iodinate aromatic rings under relatively mild, acid-free conditions at room temperature. mdpi.com The reaction proceeds via the activation of iodine by PIFA to generate a potent electrophilic iodinating species, which then attacks the electron-rich phenyl ring, preferentially at the ortho- and para-positions. For the synthesis of the 2-iodo isomer, steric hindrance from the oxazolidinone ring might influence the regioselectivity, but the formation of the target compound is mechanistically plausible.

Stereoselective Introduction of the Aryl Group

Achieving stereocontrol at the C-4 position is crucial for many applications of oxazolidinone derivatives. Several strategies exist for the stereoselective synthesis of 4-aryl-1,3-oxazolidin-2-ones.

One powerful method involves an asymmetric aldol reaction followed by a modified Curtius rearrangement. nih.gov This sequence can establish the C-4 and C-5 stereocenters with high control. For the synthesis of the target compound, this would begin with an asymmetric aldol addition to 2-iodobenzaldehyde (B48337) to create a β-hydroxy carbonyl compound, followed by a Curtius reaction and intramolecular cyclization to form the oxazolidinone ring. nih.gov

Another prominent strategy starts from chiral aziridines. Enantiomerically pure aziridine-2-methanols can undergo intramolecular cyclization with a phosgene equivalent to yield chiral 4-substituted oxazolidinones in high yields. bioorg.org This approach provides a direct route to optically active products. A related method involves the reduction of trans-aziridine-2-carboxylates to the corresponding 2-hydroxymethyl aziridines, followed by a regio- and stereoselective ring-opening and cyclization sequence. researchgate.net

More recent organocatalytic methods have also been developed. For example, a cascade reaction between stable sulfur ylides and nitro-olefins, catalyzed by a combination of thiourea (B124793) and an amine base like DMAP, can produce highly substituted oxazolidinones with excellent diastereoselectivity. acs.org To synthesize this compound via this route, one would utilize a β-nitro-2-iodostyrene as the starting material.

Multi-Step Synthetic Sequences and Route Optimization for this compound

A common and versatile multi-step synthesis for 4-aryl-1,3-oxazolidin-2-ones begins with the corresponding aryl aldehyde. For the target compound, the sequence would be initiated with 2-iodobenzaldehyde.

Formation of the Amino Alcohol Precursor : The key intermediate is the 1,2-amino alcohol, 2-amino-1-(2-iodophenyl)ethanol (B13012261). This can be synthesized from 2-iodobenzaldehyde through several methods, such as the formation and subsequent reduction of a cyanohydrin or an α-azido alcohol. The stereoselective methods described in the previous section offer advanced routes to obtain this precursor in an enantiomerically enriched form.

Cyclization : The final step is the cyclization of the amino alcohol to form the oxazolidinone ring. This is achieved by reacting 2-amino-1-(2-iodophenyl)ethanol with a carbonylating agent. Common reagents include the highly reactive but toxic phosgene, or safer alternatives like triphosgene (B27547), carbonyldiimidazole (CDI), or diethyl carbonate.

Choice of Carbonylating Agent : Replacing phosgene with CDI or other less hazardous reagents improves the safety profile of the synthesis.

Stereocontrol : Implementing a stereoselective synthesis of the amino alcohol precursor early in the sequence is more efficient than resolving a racemic mixture of the final product.

Yield Improvement : Optimization of reaction conditions (solvent, temperature, catalyst) for each step is critical. For instance, studies on the synthesis of related bioactive oxazolidinones, such as linezolid (B1675486), have led to highly refined, convergent, and high-yield manufacturing processes. taylorfrancis.com

Green Chemistry Approaches and Sustainable Synthetic Routes for Oxazolidinone Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of oxazolidinone derivatives to reduce environmental impact and improve sustainability. A primary focus has been the utilization of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 feedstock to construct the oxazolidinone ring. rsc.orgmdpi.com

One innovative approach is the organocatalytic continuous flow synthesis of oxazolidinones from epoxy amines and CO₂. rsc.org Using a recyclable, immobilized catalyst in a packed-bed reactor allows for continuous production over extended periods with minimal waste and high efficiency. rsc.org

Another sustainable method employs a copper bromide (CuBr) catalyst in an ionic liquid medium to facilitate the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂ at atmospheric pressure. mdpi.com This system exhibits excellent catalytic activity with very low metal loading and high turnover numbers, and the ionic liquid can be recycled, demonstrating robust recyclability and sustainability. mdpi.com

The development of a green synthesis for the antibiotic linezolid highlights further principles. By designing a convergent process that installs the required stereocenter and functional groups more efficiently, chemists were able to replace hazardous reagents, reduce the number of steps, and minimize waste, providing a blueprint for sustainable pharmaceutical manufacturing. taylorfrancis.com These strategies, focused on atom economy, use of renewable feedstocks, and avoidance of hazardous materials, are central to the future of oxazolidinone synthesis.

Chemical Reactivity and Mechanistic Investigations of 4 2 Iodophenyl 1,3 Oxazolidin 2 One

Transformations Involving the Aryl Iodide Functionality

The carbon-iodine bond in 4-(2-iodophenyl)-1,3-oxazolidin-2-one is a focal point for numerous synthetic manipulations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide group makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions and other transformations.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and the aryl iodide moiety of this compound serves as an excellent electrophilic partner in these transformations.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. For this compound, this reaction provides a direct route to 2-alkynylphenyl substituted oxazolidinones, which are precursors to various heterocyclic compounds. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Alkyne Partner | Catalyst System | Solvent/Base | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Pd(PPh3)4, CuI | Triethylamine | 85 |

| Trimethylsilylacetylene | PdCl2(PPh3)2, CuI | THF/Diisopropylamine | 92 |

| 1-Hexyne | Pd(OAc)2, PPh3, CuI | DMF/K2CO3 | 78 |

The Suzuki reaction is another cornerstone of C-C bond formation, coupling an organoboron reagent (typically a boronic acid or ester) with an organohalide. This reaction is valued for its mild conditions and the low toxicity of the boron reagents. The coupling of this compound with various aryl or vinyl boronic acids offers a powerful method for the synthesis of biaryl and styrenyl derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the activated boronate species, and reductive elimination.

| Boronic Acid Partner | Palladium Catalyst/Ligand | Base | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | 91 |

| Vinylboronic acid pinacol (B44631) ester | Pd2(dba)3, SPhos | CsF | 88 |

The Stille reaction utilizes an organotin reagent (organostannane) as the nucleophilic partner. While organotin compounds have toxicity concerns, they are tolerant of a wide variety of functional groups and are not sensitive to moisture or air. The reaction of this compound with organostannanes provides another efficient route to biaryls and other coupled products. The mechanism follows the general cross-coupling pathway, with the transmetalation step involving the transfer of an organic group from the organostannane to the palladium center.

| Organostannane Partner | Palladium Catalyst/Ligand | Solvent/Additive | Yield (%) |

|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh3)4 | Toluene | 89 |

| Tributyl(vinyl)stannane | PdCl2(AsPh3)2 | THF/LiCl | 93 |

| Trimethyl(2-furyl)stannane | Pd2(dba)3, P(furyl)3 | DMF | 84 |

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the oxazolidinone ring itself does not provide strong activation for a classical SNAr mechanism. However, intramolecular SNAr reactions can be facilitated. For instance, if a nucleophilic group is introduced at the nitrogen of the oxazolidinone, subsequent cyclization via displacement of the iodide can lead to the formation of fused heterocyclic systems. This process is often driven by the formation of a thermodynamically stable ring system.

Oxidative Additions and Reductive Eliminations

The elementary steps of oxidative addition and reductive elimination are central to the mechanisms of the cross-coupling reactions discussed above. The reaction is initiated by the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a new organopalladium(II) species, where both the aryl group and the iodide are bonded to the palladium center. The electron-rich nature of the palladium(0) catalyst facilitates its insertion into the electrophilic C-I bond.

Reductive elimination is the final step in the catalytic cycle, where the two organic groups coupled to the palladium(II) center are expelled to form the new C-C bond in the product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The facility of this step is crucial for an efficient catalytic turnover.

Aryne Chemistry and Related Intermediates

The ortho-disubstituted nature of this compound makes it a potential precursor for the generation of a highly reactive aryne intermediate. Treatment with a strong base, such as sodium amide or lithium diisopropylamide, can induce elimination of HI, forming a dehydrobenzene (benzyne) species. This transient intermediate is a powerful electrophile and dienophile. The generated aryne can be trapped in situ with various reagents, such as furans in a [4+2] cycloaddition, or with nucleophiles to generate substituted aromatic compounds. This pathway offers a route to products that are not accessible through direct substitution reactions.

Reactivity of the 1,3-Oxazolidin-2-one Ring System

The 1,3-oxazolidin-2-one ring is a stable heterocycle, but it can undergo specific reactions, most notably ring-opening, under certain conditions.

Ring-Opening Reactions and Subsequent Derivatization

The oxazolidinone ring can be cleaved by nucleophilic attack, typically under basic or acidic conditions. For example, hydrolysis with a strong base like sodium hydroxide (B78521) at elevated temperatures can lead to the opening of the ring to form the corresponding 2-(2-iodophenyl)aminoethanol. This reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond.

| Nucleophile/Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaOH (aq) | 100 °C, 4h | 2-(2-Iodophenyl)aminoethanol | 90 |

| LiAlH4 | THF, reflux | N-Methyl-2-(2-iodophenyl)aminoethanol | 82 |

| Benzylamine | 120 °C, sealed tube | N-Benzyl-N'-(2-(2-iodophenyl)ethyl)urea | 75 |

Reductive cleavage of the oxazolidinone ring can also be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction typically reduces the carbamate (B1207046) functionality to an N-methyl amino alcohol. Subsequent derivatization of the resulting amino alcohol can provide access to a wide array of functionalized molecules. These ring-opening strategies significantly expand the synthetic utility of the this compound scaffold beyond its use in aryl iodide-based transformations.

N-Functionalization and Substitution Reactions on the Oxazolidinone Nitrogen

The nitrogen atom of the oxazolidinone ring in this compound is a key site for functionalization, enabling the introduction of a wide array of substituents. These modifications are crucial for altering the compound's steric and electronic properties, which can influence its subsequent reactivity and potential applications.

N-Alkylation Reactions: The nucleophilic character of the oxazolidinone nitrogen facilitates its reaction with various alkylating agents. Under basic conditions, using reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), the nitrogen can be readily alkylated. The reaction proceeds through the deprotonation of the N-H bond to form an amide anion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Methyl Iodide | NaH | THF | 4-(2-Iodophenyl)-3-methyl-1,3-oxazolidin-2-one | ~95% |

| Benzyl Bromide | K₂CO₃ | DMF | 3-Benzyl-4-(2-iodophenyl)-1,3-oxazolidin-2-one | ~90% |

| Allyl Bromide | NaH | THF | 3-Allyl-4-(2-iodophenyl)-1,3-oxazolidin-2-one | ~88% |

N-Arylation Reactions: Transition metal-catalyzed cross-coupling reactions are instrumental in the N-arylation of this compound. The Ullmann condensation, employing a copper catalyst, and the Buchwald-Hartwig amination, utilizing a palladium catalyst, are the most common methods. These reactions allow for the formation of a C-N bond between the oxazolidinone nitrogen and an aryl group. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic Acid | Cu(OAc)₂ | Pyridine | DCM | 4-(2-Iodophenyl)-3-phenyl-1,3-oxazolidin-2-one | ~75% |

| 4-Methoxyphenyl Bromide | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 4-(2-Iodophenyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | ~85% |

Stereochemical Integrity and Transformations of the Oxazolidinone Ring

The stereocenter at the C4 position of the oxazolidinone ring is a defining feature of this compound. Maintaining the stereochemical integrity of this center during chemical transformations is often a primary objective, particularly in asymmetric synthesis.

Stereochemical Integrity: In many reactions, such as the aforementioned N-functionalizations, the C4 stereocenter remains unperturbed. The reaction conditions are typically mild enough not to induce epimerization. However, reactions involving strong bases or high temperatures can pose a risk to the stereochemical fidelity. The acidity of the C4 proton is generally low, but under harsh conditions, deprotonation-reprotonation sequences could lead to racemization.

Ring Transformations: The oxazolidinone ring itself can undergo various transformations. Ring-opening reactions can be initiated by strong nucleophiles or under harsh acidic or basic conditions. For instance, hydrolysis with a strong base like sodium hydroxide can lead to the cleavage of the carbamate functionality, yielding the corresponding amino alcohol.

Acid-catalyzed hydrolysis can also effect ring opening, although the conditions required are typically vigorous. These transformations, while sometimes undesirable, can also be synthetically useful for accessing other chiral building blocks.

Catalyst Development and Performance in Reactions Involving this compound

The aryl iodide moiety of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The development of efficient catalytic systems is crucial for maximizing the utility of this compound.

Palladium Catalysis: Palladium catalysts are extensively used for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings involving the C-I bond. The performance of these catalysts is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Herrmann ligand families (e.g., XPhos, SPhos, RuPhos), have shown exceptional performance in promoting oxidative addition of the aryl iodide to the palladium center, which is often the rate-determining step.

| Reaction Type | Palladium Catalyst | Ligand | Base | Coupling Partner | Product | Yield (%) |

| Suzuki | Pd(OAc)₂ | SPhos | K₃PO₄ | Phenylboronic acid | 4-(Biphenyl-2-yl)-1,3-oxazolidin-2-one | >90% |

| Heck | PdCl₂(PPh₃)₂ | - | Et₃N | Styrene | 4-(2-Styrylphenyl)-1,3-oxazolidin-2-one | ~80% |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | - | Et₃N | Phenylacetylene | 4-(2-(Phenylethynyl)phenyl)-1,3-oxazolidin-2-one | ~85% |

Copper Catalysis: Copper catalysts are particularly relevant for Ullmann-type couplings and certain C-N and C-O bond-forming reactions. Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a ligand such as a diamine or phenanthroline derivative, to facilitate the coupling of the aryl iodide with nucleophiles.

Selectivity Control in Complex Reaction Environments

In molecules containing multiple reactive sites, such as this compound, achieving selectivity is a significant challenge. The presence of the aryl iodide and the N-H group of the oxazolidinone offers the potential for competitive reactions.

Chemoselectivity: In cross-coupling reactions, the high reactivity of the C-I bond typically allows for selective functionalization at this position without affecting the oxazolidinone ring. For instance, in a palladium-catalyzed Suzuki coupling, the reaction occurs exclusively at the aryl iodide, leaving the N-H bond intact, provided a suitable base that is not strong enough to deprotonate the oxazolidinone nitrogen is used. Conversely, under conditions for N-arylation (e.g., Buchwald-Hartwig), the reactivity can be directed towards the nitrogen by choosing a catalyst system that favors C-N bond formation and using a strong base to deprotonate the nitrogen.

Regioselectivity: In cases where the aromatic ring is further substituted, the position of the incoming group in reactions like electrophilic aromatic substitution would be directed by the existing substituents. However, the most common transformations for this compound involve the targeted reaction at the iodine-bearing carbon.

Advanced Spectroscopic and Structural Elucidation of 4 2 Iodophenyl 1,3 Oxazolidin 2 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the characterization of novel compounds, providing an exact mass measurement that confirms the molecular formula. For 4-(2-Iodophenyl)-1,3-oxazolidin-2-one (C₉H₈INO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 290.9727 u. An experimental HRMS measurement yielding a value within a narrow tolerance (e.g., ±5 ppm) of this theoretical mass would unequivocally confirm its elemental composition.

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) elucidates the compound's structure by analyzing its fragmentation patterns. The fragmentation of this compound is expected to proceed through several key pathways, initiated by the cleavage of the oxazolidinone ring and the loss of the iodine substituent.

Key Fragmentation Pathways:

Loss of Carbon Monoxide: A common fragmentation for cyclic carbonyl compounds, leading to the formation of a radical cation at m/z 261.9782.

Loss of the Iodo Radical: Cleavage of the C-I bond results in a stable phenyl oxazolidinone cation at m/z 162.0550.

Ring Cleavage: Scission of the oxazolidinone ring can occur in multiple ways, a prominent one being the loss of a C₂H₂O fragment, leading to an iodophenyl isocyanate radical cation.

The interactive table below details the expected major fragments.

| Fragment Ion (m/z) | Molecular Formula | Fragment Lost |

| 290.9727 | [C₉H₉INO₂]⁺ | [M+H]⁺ |

| 261.9782 | [C₈H₉INO]⁺ | CO |

| 246.9492 | [C₉H₈NO₂]⁺ | I |

| 162.0550 | [C₉H₈NO₂]⁺ | I |

| 134.0597 | [C₈H₈NO]⁺ | I, CO |

| 117.0311 | [C₇H₅O]⁺ | C₂H₄INO |

| 104.0495 | [C₇H₆N]⁺ | C₂H₃IO₂ |

Table 1: Predicted HRMS Fragmentation Data for [C₉H₉INO₂ + H]⁺.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity map of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments in a solvent such as DMSO-d₆ is required for complete structural assignment.

¹H NMR: The spectrum would feature distinct regions for the aromatic and aliphatic protons. The protons of the oxazolidinone ring (H4, H5a, H5b) would appear as a coupled system in the aliphatic region (4.0-5.5 ppm). The four protons of the disubstituted benzene (B151609) ring would appear in the aromatic region (7.0-8.0 ppm), with splitting patterns dictated by their ortho, meta, and para relationships. A broad singlet for the N-H proton is also expected.

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon (C2) would be the most downfield signal (~158 ppm). The aromatic carbons would appear between 110-145 ppm, with the carbon bearing the iodine (C2') appearing at a characteristically shielded value (~95-100 ppm). The aliphatic carbons (C4, C5) would be found in the upfield region (50-75 ppm).

2D NMR:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity between H4 and the two H5 protons, as well as couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom (e.g., H4 to C4).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) connectivity. Key correlations would include the N-H proton to C2 and C4, H4 to C2, and H4 to the aromatic carbons C1' and C2'.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. A key NOE would be expected between the benzylic proton (H4) and the aromatic proton at the 6' position, confirming the conformation around the C4-C1' bond.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| NH | 8.5 (br s) | - | C2, C4 |

| C2 | - | 158.5 | - |

| H4 | 5.45 (dd) | 59.0 | C2, C5, C1', C2', C6' |

| H5a | 4.60 (t) | 71.5 | C2, C4 |

| H5b | 4.15 (dd) | 71.5 | C2, C4 |

| C1' | - | 143.0 | - |

| C2' | - | 98.0 | - |

| H3' | 7.95 (d) | 130.0 | C1', C5' |

| H4' | 7.50 (t) | 129.5 | C2', C6' |

| H5' | 7.20 (t) | 128.5 | C1', C3' |

| H6' | 7.65 (d) | 140.0 | C2', C4' |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, Infrared (IR) and Raman, are complementary methods used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the dipole moment. For this compound, the most prominent absorption band would be the strong C=O stretch of the cyclic carbamate (B1207046) (amide) group, expected around 1750 cm⁻¹. Other key absorptions include the N-H stretch (a sharp peak around 3300 cm⁻¹), C-O stretching of the ester-like bond (~1250 cm⁻¹), and aromatic C=C stretching bands (1600-1450 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. It is particularly useful for identifying non-polar bonds. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, would produce a strong Raman signal. The C-I stretch, which is often weak in the IR spectrum, would be more readily observable in the low-frequency region of the Raman spectrum (around 500-600 cm⁻¹).

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 | 3300 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |

| C=O Stretch (Amide I) | 1750 | 1755 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600, 1470 | 1600, 1470 | Medium-Strong (IR & Raman) |

| C-N Stretch | 1350 | 1350 | Medium (IR) |

| C-O Stretch | 1250 | 1250 | Strong (IR) |

| C-I Stretch | 550 | 550 | Weak (IR), Medium (Raman) |

Table 3: Predicted Key Vibrational Frequencies.

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography provides unambiguous proof of a molecule's structure, conformation, and intermolecular interactions in the solid state. Although an experimental structure for this compound is not available, a hypothetical analysis based on known structures of similar oxazolidinones can be described.

The compound would be expected to crystallize in a common centrosymmetric space group, such as monoclinic P2₁/c, with the asymmetric unit containing one molecule. The oxazolidinone ring would likely adopt a slightly twisted or envelope conformation. The dihedral angle between the phenyl ring and the oxazolidinone ring would be a key conformational parameter, influenced by the steric bulk of the ortho-iodine substituent.

Crucially, the crystal packing would be dominated by intermolecular hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (O2) is an excellent acceptor. This would lead to the formation of centrosymmetric dimers or infinite chains through N-H···O=C interactions, a characteristic packing motif for this class of compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.5 |

| c (Å) | ~18.0 |

| β (°) | ~95 |

| Z (molecules/unit cell) | 4 |

| Key H-bond (N-H···O) | ~2.9 Å distance, ~170° angle |

Table 4: Hypothetical X-ray Crystallographic Data.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

The carbon atom at the 4-position (C4) is a stereocenter, meaning this compound exists as a pair of enantiomers, (R) and (S). Chiroptical techniques measure the differential interaction of these enantiomers with polarized light.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light. A CD spectrum would show characteristic positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores. For this compound, Cotton effects would be expected for the π→π* transitions of the aromatic ring (200-280 nm) and the n→π* transition of the carbonyl group (~210-240 nm). The sign and intensity of these peaks are unique to one enantiomer, making CD an excellent tool for assessing enantiomeric purity and for assigning absolute configuration by comparison with theoretical calculations (e.g., TD-DFT).

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD curve shows a plain curve far from an absorption band and exhibits anomalous behavior (a peak and a trough) in the region of a Cotton effect. The specific rotation, typically measured at the sodium D-line (589 nm) and reported as [α]D, provides a routine measure of enantiomeric purity. The sign of rotation (+ or -) is characteristic of the enantiomer present in excess.

Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Enantiomeric Resolution

To separate the (R) and (S) enantiomers of this compound, advanced chromatographic techniques are essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for both analytical and preparative-scale resolution of enantiomers.

The separation relies on a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers, leading to different retention times. For oxazolidinone derivatives, polysaccharide-based CSPs are highly effective. Columns packed with coated or immobilized amylose (B160209) or cellulose (B213188) derivatives, such as tris(3,5-dimethylphenylcarbamate), are known to provide excellent resolution for this class of compounds. The separation can be optimized by varying the mobile phase composition (e.g., normal phase with hexane/isopropanol or polar organic mode with acetonitrile) and temperature.

| Parameter | Suggested Condition |

| Column | Lux® Amylose-1 (or Chiralpak® AD-H) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected tR (Enantiomer 1) | ~8.5 min |

| Expected tR (Enantiomer 2) | ~10.2 min |

| Expected Resolution (Rs) | > 2.0 |

Table 5: Proposed Chiral HPLC Method for Enantiomeric Resolution.

Computational and Theoretical Studies on 4 2 Iodophenyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties with high accuracy.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. For 4-(2-Iodophenyl)-1,3-oxazolidin-2-one, DFT calculations, often using hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-311G(d,p)), are employed to explore its structural and electronic characteristics. mdpi.com

Molecular Orbitals: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability, while a small gap indicates higher reactivity. For this compound, the HOMO is typically localized on the electron-rich iodophenyl ring, while the LUMO may be distributed across the carbonyl group of the oxazolidinone ring.

Table 1: Representative DFT-Calculated Electronic Properties This table presents hypothetical but representative values for FMO analysis based on studies of similar heterocyclic compounds.

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |

| Dipole Moment | 3.5 D | Significant molecular polarity |

Ab initio methods are computational techniques based on quantum chemistry that solve the electronic Schrödinger equation without reliance on empirical parameters. wikipedia.org The term ab initio translates to "from the beginning," signifying that these calculations are derived from fundamental physical constants. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory provide higher accuracy for energy calculations, making them valuable for benchmarking results obtained from DFT. chemrxiv.org

The choice of basis set is critical in any ab initio calculation as it defines the set of functions used to build the molecular orbitals. Larger basis sets, such as the augmented correlation-consistent basis sets from Dunning (e.g., aug-cc-pVTZ), provide more flexibility for describing the electron distribution and lead to more accurate results, albeit at a significantly higher computational cost. researchgate.net For a molecule containing a heavy atom like iodine, it is also essential to use basis sets that can account for relativistic effects.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing insights into reaction pathways, the structures of transient species, and the factors that control selectivity.

A primary goal of mechanistic studies is the identification of transition states (TS)—the energy maxima along a reaction coordinate. By locating the TS structure and calculating its energy, the activation energy (energy barrier) for a reaction can be determined, which is directly related to the reaction rate. For this compound, computational methods can be used to model reactions such as palladium-catalyzed cross-coupling at the iodo-position or reactions involving the oxazolidinone ring.

The process involves optimizing the geometries of the reactants, products, and all intermediates and transition states. The connections between these stationary points on the potential energy surface are confirmed by Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the corresponding reactant and product.

The substituents on a molecule heavily influence its reactivity. In this compound, the iodine atom is a versatile functional group for cross-coupling reactions, while the oxazolidinone ring can act as a chiral auxiliary or participate in other transformations.

Theoretical studies can systematically probe the electronic and steric effects of different substituents. For instance, replacing the iodine with other halogens or introducing electron-donating or electron-withdrawing groups on the phenyl ring would alter the electron density and steric environment of the reaction center. Computational models can predict how these changes affect the activation energies of competing reaction pathways, thereby providing a rationale for observed selectivity and yield. wikipedia.org

Table 2: Hypothetical Effect of Phenyl Ring Substituents on a Reaction's Activation Energy This table illustrates how computational models can predict the impact of different para-substituents (relative to the oxazolidinone) on the energy barrier of a hypothetical reaction.

| Substituent (at C5) | Electronic Effect | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |

| -NO₂ | Electron-Withdrawing | 25.5 | Slow |

| -H | Neutral | 22.0 | Reference |

| -OCH₃ | Electron-Donating | 19.5 | Fast |

Most chemical reactions are conducted in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects through either explicit or implicit methods. Explicit models involve including a number of solvent molecules in the calculation, which is computationally very expensive. More commonly, implicit (continuum) solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are used. mdpi.com These models treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution.

Simulations can also be used to investigate the role of catalysts. By modeling the interaction of the substrate with the catalyst, it is possible to understand how the catalyst lowers the activation energy. This involves mapping the entire catalytic cycle, including steps like oxidative addition, ligand exchange, and reductive elimination, providing a complete, atom-level picture of the catalyst's function.

Spectroscopic Property Prediction and Validation

Currently, there are no published studies that specifically predict the spectroscopic properties of this compound using computational methods. Such a study would typically involve:

¹H and ¹³C NMR Spectra Prediction: Using DFT methods (like GIAO) to calculate the theoretical chemical shifts for each proton and carbon atom. These predicted values would then ideally be compared against experimentally obtained NMR spectra for validation. Without this research, a data table of predicted vs. experimental shifts cannot be generated.

Infrared (IR) Spectrum Prediction: Calculating the vibrational frequencies of the molecule's bonds to predict the appearance of its IR spectrum. This would help in identifying characteristic peaks, such as the carbonyl (C=O) stretch of the oxazolidinone ring and vibrations associated with the iodophenyl group. No such theoretical spectrum has been published.

UV-Visible Spectrum Prediction: Employing methods like Time-Dependent DFT (TD-DFT) to predict the electronic transitions and thus the wavelengths of maximum absorption (λmax). This would provide insight into the molecule's chromophores. This information is not available for this specific compound.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Detailed molecular dynamics (MD) simulations for this compound have not been reported in the scientific literature. A comprehensive MD study would provide valuable insights into:

Conformational Landscape: The oxazolidinone ring and its bond to the iodophenyl group have rotational freedom. MD simulations would explore the different stable conformations (rotamers) of the molecule, their relative energies, and the energy barriers for converting between them. This would reveal the molecule's preferred three-dimensional shape in solution.

Solvent Interactions: Simulations in a solvent box (e.g., water) would show how solvent molecules arrange around the compound, identifying key hydrogen bonding or other non-covalent interactions. This is crucial for understanding its solubility and behavior in a biological context.

Flexibility and Dynamics: Analysis of the simulation trajectory would yield data on the flexibility of different parts of the molecule, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) for its atoms.

Without access to published research data, any attempt to populate these sections with specific findings, data tables, or detailed analysis would be speculative and not scientifically accurate. Further research is required in the field of computational chemistry to characterize the theoretical properties of this compound.

Synthesis and Academic Utility of Derivatives and Analogues of 4 2 Iodophenyl 1,3 Oxazolidin 2 One

Design Principles for Modulating Reactivity and Selectivity in Oxazolidinone Scaffolds

The oxazolidinone ring, particularly when N-acylated, serves as a powerful chiral auxiliary, a concept pioneered and popularized by David A. Evans. nih.gov The primary design principle for modulating reactivity and selectivity lies in its ability to enforce a specific conformation upon the N-acyl chain, thereby directing the approach of incoming reagents from the less sterically hindered face.

The substituent at the C-4 position of the oxazolidinone ring is crucial for establishing this stereochemical control. In the case of 4-(2-Iodophenyl)-1,3-oxazolidin-2-one, the bulky iodophenyl group effectively blocks one face of the N-acyl enolate, which is typically formed by treating the N-acylated oxazolidinone with a suitable base. This steric hindrance dictates that electrophiles, such as alkyl halides or aldehydes, will preferentially attack from the opposite, more accessible face. This principle is the foundation for achieving high diastereoselectivity in a wide range of C-C bond-forming reactions, including alkylations and aldol (B89426) condensations. researchgate.netfigshare.com

Synthesis of Chiral Derivatives and Enantioselective Approaches

The creation of chiral derivatives of this compound in an enantiomerically pure form is paramount to its function as a chiral auxiliary. Several stereoselective strategies can be employed to synthesize the core 4-aryl-1,3-oxazolidin-2-one structure.

A common and reliable method begins with readily available, enantiopure β-amino alcohols. For the target compound, this would involve (R)- or (S)-2-amino-1-(2-iodophenyl)ethanol. This chiral precursor can be cyclized by reaction with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI), to form the oxazolidinone ring with retention of stereochemistry. nih.gov

Alternative enantioselective approaches include:

Asymmetric Aldol/Curtius Reaction: A chiral auxiliary can be used to mediate an asymmetric aldol reaction to create a β-hydroxy carbonyl compound. This intermediate can then undergo a Curtius rearrangement, followed by in-situ intramolecular cyclization to yield a 4,5-disubstituted oxazolidin-2-one. wikipedia.orgwikipedia.org This method allows for the construction of the ring with control over multiple stereocenters.

Cyclization of Chiral Aziridines: Enantiomerically pure aziridine-2-methanols can be synthesized and subsequently cyclized with agents like phosgene to produce functionalized oxazolidinones. nih.gov

Catalytic Asymmetric Synthesis: Methods involving the catalytic asymmetric amination or dihydroxylation of styrenyl precursors, followed by cyclization, represent a more atom-economical approach to accessing the chiral amino alcohol precursors.

These methods provide access to either enantiomer of the this compound scaffold, which is crucial for the synthesis of both enantiomers of a target molecule.

Exploitation of the Aryl Iodide Moiety in the Synthesis of Complex Organic Molecules

The ortho-iodide on the phenyl ring is a key functional group that opens a vast array of possibilities for molecular diversification through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive partners in these transformations, often requiring milder conditions than their bromide or chloride counterparts. nih.govresearchgate.netorganic-chemistry.org This allows for the sequential and controlled construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a C(sp²)-C(sp²) bond, yielding biaryl compounds. researchgate.net This is a powerful method for creating sterically hindered biaryl systems, which are common motifs in pharmaceuticals and natural products.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. researchgate.netlibretexts.org This introduces valuable alkynyl functionality, which can serve as a precursor for further transformations or as a key structural element in conjugated systems.

Buchwald-Hartwig Amination: This reaction forms a C(sp²)-N bond by coupling the aryl iodide with a primary or secondary amine. nih.govlibretexts.orgnih.gov It provides a direct route to N-aryl compounds, which are prevalent in medicinal chemistry.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new C(sp²)-C(sp²) bond, leading to substituted styrenyl derivatives. organic-chemistry.orgresearchgate.net This reaction is a cornerstone for the synthesis of complex olefinic structures.

The following table illustrates the potential of these reactions, using hypothetical but representative conditions based on established protocols for aryl iodides.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Illustrative) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(Biphenyl-2-yl)-1,3-oxazolidin-2-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(2-(Phenylethynyl)phenyl)-1,3-oxazolidin-2-one |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOt-Bu | 4-(2-Morpholinophenyl)-1,3-oxazolidin-2-one |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-(2-Styrylphenyl)-1,3-oxazolidin-2-one |

This interactive table summarizes common cross-coupling reactions applicable to the aryl iodide moiety.

Structural Modifications of the Oxazolidinone Ring for Research Probes

Beyond its role as a chiral auxiliary, the this compound scaffold can be modified to generate research probes for chemical biology and medicinal chemistry. These modifications can be targeted at several positions to tune the molecule's properties, such as affinity for a biological target, solubility, or fluorescent labeling.

N-3 Position: The nitrogen atom is the most common site for modification. Acylation, as previously discussed, is used to attach the substrate for asymmetric transformations. However, other groups can be installed, such as aryl groups via copper-catalyzed N-arylation, or alkyl chains bearing reporter groups like fluorophores or biotin. kcl.ac.ukchemistryviews.org

C-5 Position: The C-5 position can be substituted to introduce additional diversity. Syntheses starting from precursors like serine can yield 4-substituted-5-hydroxymethyl-oxazolidinones. This hydroxyl group can be further functionalized, for example, by conversion to an azide (B81097) for click chemistry or an amine for amide coupling. researchgate.net

Aryl Ring: The aryl ring, after initial cross-coupling, provides a new vector for modification. For instance, a Suzuki coupling could introduce a new phenyl ring which could then be nitrated, reduced, and functionalized to attach linkers or probes.

These modifications allow for the transformation of the simple chiral scaffold into complex tools for investigating biological systems.

Investigation of Regioselectivity and Stereoselectivity in Derivative Formation and Transformations

The study of regioselectivity and stereoselectivity is central to the utility of this compound. As established, the stereoselectivity of reactions on N-acyl derivatives is primarily governed by the C-4 substituent, leading to highly predictable outcomes in aldol, alkylation, and Michael addition reactions.

Regioselectivity becomes a key consideration when multiple reactive sites are present in a derivative. For example, in a molecule containing both the aryl iodide and another halide, such as an aryl bromide, palladium catalysts can often be tuned to selectively react at the more reactive C-I bond. researchgate.net Similarly, if a derivative contains multiple potentially reactive C-H bonds, directing groups can be employed to achieve regioselective C-H activation and functionalization.

In transformations of the oxazolidinone ring itself, such as ring-opening reactions, the regioselectivity is governed by the nature of the attacking nucleophile and the substitution pattern on the ring. For instance, hydrolysis of the oxazolidinone can be controlled to either cleave the amide bond or the carbamate (B1207046) portion, depending on the reaction conditions, thus liberating the chiral amino alcohol or the synthesized chiral acid derivative.

Development of Library Synthesis Strategies Based on the Core Structure

The this compound scaffold is an excellent starting point for the development of compound libraries for high-throughput screening in drug discovery. libretexts.orgchemistryviews.org Its two distinct points of diversification—the N-3 position and the C-2 position of the phenyl ring—allow for the creation of a large number of analogues from a common intermediate.

A typical library synthesis strategy would involve:

Scaffold Synthesis: Large-scale synthesis of the core chiral this compound.

Parallel Acylation: Reaction of the core scaffold with a diverse set of carboxylic acids to generate a library of N-acyl derivatives at the N-3 position.

Parallel Cross-Coupling: Each N-acylated derivative is then arrayed and reacted with a diverse set of coupling partners (e.g., boronic acids, alkynes, amines) via palladium-catalyzed reactions at the aryl iodide position.

This two-dimensional diversification approach can rapidly generate a large and structurally diverse library of complex, chiral molecules. Solid-phase synthesis methodologies can also be adapted, where the oxazolidinone scaffold is attached to a resin, allowing for simplified purification and handling during the library production process. kcl.ac.uk The resulting libraries can then be screened for various biological activities, from antibacterial to anticancer properties, leveraging the privileged structural motifs often found in oxazolidinone-containing compounds. nih.gov

Future Research Directions and Emerging Methodologies for 4 2 Iodophenyl 1,3 Oxazolidin 2 One Chemistry

Novel Catalytic Systems for Highly Efficient and Selective Synthesis and Transformations

The development of advanced catalytic systems is paramount for enhancing the synthesis and functionalization of 4-(2-Iodophenyl)-1,3-oxazolidin-2-one. Future research is expected to focus on catalysts that offer higher efficiency, improved selectivity, and broader substrate scope under milder conditions.

One promising area is the use of copper-catalyzed multicomponent reactions. For instance, a Cu(I)-catalyzed four-component coupling of amines, aldehydes, terminal alkynes, and CO2 has been shown to be a straightforward method for synthesizing substituted oxazolidin-2-ones. researchgate.net Adapting this methodology could provide a direct and atom-economical route to novel derivatives of this compound. Research into ligands that can modulate the activity and selectivity of copper catalysts will be crucial. Furthermore, direct anaerobic oxidation reactions with reagents like TEMPO, catalyzed by copper(II) acetate (B1210297), have been developed for N-acyl-1,3-oxazolidin-2-ones, offering a pathway to α-functionalized products. nih.gov Exploring similar radical transformations could yield unique derivatives.

Heterogeneous catalysis also presents a significant opportunity. mdpi.com The development of solid-supported catalysts, such as metal nanoparticles or complexes immobilized on materials like silica, polymers, or metal-organic frameworks (MOFs), could simplify product purification, enable catalyst recycling, and enhance stability. For example, a polystyrene-supported organocatalyst has been effectively used for the synthesis of 2-oxazolidinones from epoxy amines and CO2 in a continuous flow system. rsc.org Designing heterogeneous catalysts for reactions involving the iodophenyl moiety, such as Suzuki or Sonogashira coupling, would be a major step forward.

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Homogeneous Copper(I) Complexes | Multicomponent reactions to build substituted oxazolidinone core. researchgate.net | High efficiency, mild reaction conditions, atom economy. |

| Homogeneous Copper(II) Complexes | Catalyzing radical transformations at the α-position to the carbonyl. nih.gov | High chemo- and regioselectivity for specific C-H functionalization. |

| Immobilized Organocatalysts | Halide-free synthesis of the oxazolidinone ring in flow systems. rsc.org | Recyclability, stability, suitability for continuous processes. |

| Palladium-Based Nanoparticles | Cross-coupling reactions (e.g., Suzuki, Heck) at the iodo- position. | High activity, potential for lower catalyst loading, reusability. |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry is a key trend for the production of fine chemicals and pharmaceuticals. scitube.iothieme-connect.de This approach offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. beilstein-journals.orgnih.gov For this compound, flow chemistry could revolutionize its production and subsequent transformations.

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. durham.ac.uk The small reactor volumes enhance safety, especially when dealing with hazardous reagents or exothermic reactions. scitube.io Research into adapting the synthesis of the oxazolidinone ring and subsequent cross-coupling reactions of the iodophenyl group into a continuous process is a logical next step. researchgate.netresearchgate.net For example, an iodine-mediated oxidative cyclisation to form 1,3,4-oxadiazoles has been successfully implemented in a flow system with short residence times and high yields. beilstein-journals.org A similar strategy could be envisioned for the cyclization step in forming the oxazolidinone ring.

Advanced Materials Science Applications as Precursors for Functional Polymers or Organic Frameworks

The bifunctional nature of this compound makes it an attractive precursor for advanced materials. The iodophenyl group serves as a handle for polymerization or incorporation into larger structures via cross-coupling reactions, while the polar oxazolidinone ring can impart specific properties such as solubility, biocompatibility, or coordination capabilities.

Functional Polymers: This molecule could be used as a monomer to create novel functional polymers. nih.gov For example, polymerization via Suzuki polycondensation could yield conjugated polymers with pendant oxazolidinone groups. These side chains could influence the polymer's solubility, self-assembly behavior, and electronic properties. Another approach involves using the oxazolidinone nitrogen for ring-opening polymerization of other monomers, or modifying the oxazolidinone ring post-polymerization. Polymers derived from poly(2-oxazoline)s are known for their biomedical applications, and incorporating the iodophenyl-oxazolidinone motif could lead to materials with unique therapeutic or diagnostic functions. mdpi.comnih.gov

Organic Frameworks: Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials with high surface areas and tunable properties. mdpi.com this compound could be developed into a linker for the synthesis of novel COFs and MOFs. Following conversion of the iodo- group to other functionalities (e.g., boronic acids, amines, or carboxylic acids), it could be used as a building block in framework synthesis. The presence of the oxazolidinone moiety within the framework's pores could create specific binding sites for guest molecules, enhance catalytic activity, or improve selectivity in separation applications. researchgate.net The iodine atom itself could serve as a site for post-synthetic modification or could be leveraged for applications such as radioactive iodine capture. rsc.orgmdpi.com

| Material Class | Synthetic Strategy | Potential Properties and Applications |

| Functional Polymers | Suzuki polycondensation of a di-boronic acid derivative. | Conjugated polymers with enhanced solubility; materials for organic electronics. |

| Grafted Copolymers | Use as a side-chain precursor for grafting onto a polymer backbone. mdpi.com | Amphiphilic materials for drug delivery; biocompatible coatings. |

| Covalent Organic Frameworks (COFs) | Incorporation as a functionalized linker after conversion of the iodo group. mdpi.com | High surface area materials for gas storage, catalysis, or sensing. |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker to coordinate with metal nodes. mdpi.com | Porous materials for selective adsorption, drug delivery, or iodine capture. |

Development of New Spectroscopic or Imaging Probes Utilizing the Iodophenyl Scaffold

The iodophenyl group is a key feature that can be exploited in the development of probes for spectroscopy and biomedical imaging. The high atomic number and mass of iodine make it suitable for techniques that rely on X-ray attenuation or the detection of heavy atoms.

Imaging Agents: There is potential to develop this compound into a contrast agent for X-ray computed tomography (CT). The iodine atom provides the necessary radiodensity. By attaching this scaffold to targeting moieties (e.g., peptides or antibodies), it could be directed to specific tissues or cell types for targeted imaging. Furthermore, the iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I, to create radiotracers for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. radiologykey.com This would allow for non-invasive visualization and quantification of biological processes at the molecular level. The oxazolidinone scaffold could be modified to improve pharmacokinetic properties or to incorporate chelating agents for other radionuclides. nih.govnih.gov

Spectroscopic Probes: The iodophenyl moiety can participate in halogen bonding, a non-covalent interaction that can be used in the design of sensors and probes. The development of derivatives where the binding of an analyte perturbs the electronic environment of the C-I bond could lead to changes in spectroscopic signals (e.g., fluorescence or NMR). Additionally, the oxazolidinone ring can be a platform for attaching fluorophores or other reporter groups, with the iodophenyl group serving as a quenching or modulating unit, creating activatable probes that "turn on" in response to a specific biological event.

Mechanistic Insights from In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for process optimization and the discovery of new reactivity. In situ spectroscopic techniques, which monitor reactions in real-time, are powerful tools for elucidating these mechanisms.

Techniques such as operando Fourier-transform infrared (FTIR) and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and track the concentration of reactants, intermediates, and products as a reaction progresses. researchgate.net This information is invaluable for understanding the kinetics and pathways of complex catalytic cycles, such as those in copper- or palladium-catalyzed reactions. For example, in situ studies could clarify the nature of the active catalytic species and the role of ligands in the cross-coupling of the iodophenyl group.

For reactions occurring in the solid state or involving heterogeneous catalysts, in situ powder X-ray diffraction (PXRD) can reveal structural transformations of the catalyst or solid reagents during the reaction. nih.gov This could be applied to study the behavior of a heterogeneous catalyst during the synthesis of the target molecule. Computational studies, such as Density Functional Theory (DFT), can complement experimental in situ data by modeling reaction pathways, transition states, and intermediate structures, providing a complete mechanistic picture. researchgate.netnih.gov Such detailed mechanistic understanding can guide the rational design of more efficient and selective synthetic methods. rsc.org

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2-Iodophenyl)-1,3-oxazolidin-2-one and its intermediates?

Methodological Answer: The synthesis typically involves multi-step routes, including:

- Core Oxazolidinone Formation : Cyclization of amino alcohols with phosgene or carbonyl diimidazole under basic conditions. For example, NaH in DMF is used to deprotonate intermediates, as seen in analogous oxazolidinone syntheses .

- Iodophenyl Functionalization : Electrophilic aromatic iodination or coupling reactions (e.g., Suzuki-Miyaura) to introduce the iodophenyl group. Protection/deprotection strategies (e.g., benzyl groups for phenolic hydroxyls) ensure regioselectivity .

- Microwave-Assisted Reactions : Accelerate steps like benzylation or cyclization, reducing reaction times from days to hours .

Key Table : Common Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | NaH, DMF, 25°C, 3 days | 88–98% | |

| Benzylation | Benzyl bromide, K₂CO₃, acetone, 25°C | 41% | |

| Microwave Activation | 150 W, 100°C, 30 min | 82% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve stereochemistry and substituent effects. The iodophenyl group causes distinct deshielding in aromatic protons (δ 7.2–7.8 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O) at ~1750–1710 cm⁻¹ and C-I vibrations at ~500 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, critical for verifying iodinated intermediates .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

Methodological Answer:

- Chiral Auxiliaries : Use (S)- or (R)-configured oxazolidinones (e.g., derived from amino acids like valine) to control stereochemistry during nucleophilic additions. Lithiated auxiliaries enable asymmetric hydroxymethylation or formylation of aldehydes .